Acetamide, 2-bromo-N-hydroxy- Acetamide, 2-bromo-N-hydroxy-
Brand Name: Vulcanchem
CAS No.: 96382-86-4
VCID: VC17330134
InChI: InChI=1S/C2H4BrNO2/c3-1-2(5)4-6/h6H,1H2,(H,4,5)
SMILES:
Molecular Formula: C2H4BrNO2
Molecular Weight: 153.96 g/mol

Acetamide, 2-bromo-N-hydroxy-

CAS No.: 96382-86-4

Cat. No.: VC17330134

Molecular Formula: C2H4BrNO2

Molecular Weight: 153.96 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, 2-bromo-N-hydroxy- - 96382-86-4

Specification

CAS No. 96382-86-4
Molecular Formula C2H4BrNO2
Molecular Weight 153.96 g/mol
IUPAC Name 2-bromo-N-hydroxyacetamide
Standard InChI InChI=1S/C2H4BrNO2/c3-1-2(5)4-6/h6H,1H2,(H,4,5)
Standard InChI Key UKZKQDJAJKEDQQ-UHFFFAOYSA-N
Canonical SMILES C(C(=O)NO)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

2-Bromo-N-hydroxyacetamide is systematically named as 2-bromo-N-hydroxyacetamide and alternatively referred to as N-hydroxy-2-bromoacetamide. Its International Union of Pure and Applied Chemistry (IUPAC) name emphasizes the hydroxylamine functional group attached to the acetamide backbone. Key identifiers include:

PropertyValue
CAS Registry Number96382-86-4
Molecular FormulaC2H4BrNO2\text{C}_2\text{H}_4\text{BrNO}_2
Molecular Weight153.96 g/mol
Melting Point103°C
SMILES NotationO=C(NO)CBr\text{O=C(NO)CBr}
InChI KeyUKZKQDJAJKEDQQ-UHFFFAOYSA-N

The compound’s structure features a bromine atom at the α-position of the acetamide group and a hydroxylamine (-NHOH) substituent on the nitrogen, conferring dual electrophilic and nucleophilic reactivity .

Spectroscopic Characterization

While direct spectral data for 2-bromo-N-hydroxyacetamide is limited in the literature, inferences can be drawn from analogous bromoacetamides:

  • IR Spectroscopy: Expected peaks include νC=O\nu_{\text{C=O}} at ~1650–1700 cm1^{-1} (amide I band) and νN-O\nu_{\text{N-O}} at ~950–1250 cm1^{-1} .

  • 1H NMR^1\text{H NMR}: Protons on the methylene group adjacent to bromine (CH2Br\text{CH}_2\text{Br}) resonate at δ ~3.8–4.2 ppm, while the hydroxylamine proton appears as a broad singlet near δ ~9.0 ppm .

Synthesis and Reaction Pathways

Synthetic Routes

The compound is typically synthesized via nucleophilic acyl substitution between hydroxylamine and bromoacetyl bromide under controlled conditions:

NH2OH+BrCH2C(O)BrBrCH2C(O)NHOH+HBr\text{NH}_2\text{OH} + \text{BrCH}_2\text{C(O)Br} \rightarrow \text{BrCH}_2\text{C(O)NHOH} + \text{HBr}

Procedure :

  • Reaction Setup: Hydroxylamine (0.005 mol) is dissolved in aqueous sodium carbonate (5% Na2CO3\text{Na}_2\text{CO}_3).

  • Bromoacetyl Bromide Addition: Bromoacetyl bromide (0.005 mol) is added dropwise with vigorous stirring.

  • Isolation: The precipitate is filtered, washed with water, and recrystallized from ethanol to yield pure product.

Yield: ~70–80% (estimated from analogous syntheses) .

Reaction Mechanisms

The bromine atom’s electronegativity activates the α-carbon for nucleophilic substitution, enabling reactions with:

  • Amines: Forms substituted acetamides.

  • Thiols: Produces thioether derivatives.

  • Alcohols: Yields ester analogues under basic conditions.

The hydroxylamine group participates in redox reactions, such as oxidation to nitroso compounds or reduction to amines .

Physicochemical Properties

Stability and Solubility

  • Thermal Stability: Decomposes above 200°C, with exothermic degradation observed via differential scanning calorimetry (DSC).

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water (<1 g/L at 25°C) .

Crystallography

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s reactivity makes it valuable for synthesizing:

  • Anticholinesterase Agents: Analogous bromoacetamides inhibit acetylcholinesterase (AChE), a target for Alzheimer’s disease therapeutics .

  • Antimicrobial Derivatives: Halogenated acetamides exhibit moderate activity against Gram-positive bacteria.

Materials Science

  • Polymer Modification: Serves as a crosslinking agent in hydrogels due to its electrophilic bromine atom.

  • Coordination Chemistry: Forms complexes with transition metals (e.g., Cu(II), Fe(III)) via the hydroxylamine and carbonyl groups.

Future Directions

  • Biological Screening: Evaluate AChE inhibition and cytotoxicity profiles.

  • Process Optimization: Develop greener synthesis routes using biocatalysts or microwave-assisted reactions.

  • Structural Studies: Resolve crystal structures to elucidate supramolecular interactions.

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